4-ethenyl-1-methylpyridin-1-ium bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-1-methylpyridin-1-ium bromide typically involves the quaternization of 4-vinylpyridine with methyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-ethenyl-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridinium N-oxide derivatives.
Reduction: Formation of 1-methyl-4-ethylpyridinium bromide.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
4-ethenyl-1-methylpyridin-1-ium bromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-ethenyl-1-methylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The vinyl group in the compound allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-4-methylpyridinium bromide: Similar structure but with an ethyl group instead of a vinyl group.
3-hydroxy-1-methylpyridinium bromide: Contains a hydroxy group at the 3-position instead of a vinyl group.
4-[2-(4-bromophenyl)ethenyl]-1-methylpyridin-1-ium: Contains a bromophenyl group instead of a vinyl group.
Uniqueness
4-ethenyl-1-methylpyridin-1-ium bromide is unique due to its vinyl group, which imparts distinct reactivity and allows for various chemical modifications. This makes it a versatile compound in synthetic chemistry and a valuable intermediate in the production of more complex molecules .
Properties
CAS No. |
45708-76-7 |
---|---|
Molecular Formula |
C8H10BrN |
Molecular Weight |
200.08 g/mol |
IUPAC Name |
4-ethenyl-1-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C8H10N.BrH/c1-3-8-4-6-9(2)7-5-8;/h3-7H,1H2,2H3;1H/q+1;/p-1 |
InChI Key |
IITUOFIPZOFBRF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=C.[Br-] |
Purity |
95 |
Related CAS |
62962-69-0 |
Origin of Product |
United States |
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